![molecular formula C12H10O2 B1597964 2-Methyl-5-phenyl-3-furaldehyde CAS No. 321309-42-6](/img/structure/B1597964.png)
2-Methyl-5-phenyl-3-furaldehyde
Overview
Description
2-Methyl-5-phenyl-3-furaldehyde is a unique chemical compound with the empirical formula C12H10O2 . It is part of the heterocyclic building blocks .
Molecular Structure Analysis
The molecular weight of 2-Methyl-5-phenyl-3-furaldehyde is 186.21 . The MDL number is MFCD02681964 . The molecular structure of this compound is not explicitly mentioned in the search results.Scientific Research Applications
Synthesis of Bio-based Chemicals
2-Methyl-5-phenyl-3-furaldehyde: is derived from furfural, a key biomass-derived chemical. It plays a crucial role in the synthesis of various bio-based chemicals, serving as an intermediate for producing value-added products like furfuryl alcohol and furoic acid . These chemicals are essential in developing sustainable alternatives to petroleum-based products.
Pharmaceutical Intermediates
The compound is used as an intermediate in the synthesis of pharmaceuticals. Its structural properties make it suitable for creating complex molecules that are used in medications, potentially contributing to treatments for various diseases .
Perfume and Fragrance Industry
Due to its aromatic aldehyde group, 2-Methyl-5-phenyl-3-furaldehyde can be used in the perfume industry as a building block for creating novel fragrances. It contributes to the scent profile of perfumes by adding a unique, warm, and sweet note .
Organic Synthesis
This compound is utilized in organic synthesis, particularly in condensation reactions where it can form new carbon-carbon bonds. This is crucial for constructing complex organic molecules, which can have applications ranging from materials science to drug development .
Catalysis Research
In catalysis research, 2-Methyl-5-phenyl-3-furaldehyde can be used to study the mechanisms of various catalytic processes. It’s especially relevant in reactions involving the transformation of biomass into useful chemicals, where it can act as a model compound to understand reaction pathways .
Material Science
The compound’s ability to undergo polymerization makes it valuable in material science. It can be used to create novel polymers with potential applications in coatings, adhesives, and other materials that require durability and resistance to environmental factors .
Safety and Hazards
properties
IUPAC Name |
2-methyl-5-phenylfuran-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBXYIYZWZGINC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383621 | |
Record name | 2-methyl-5-phenyl-3-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenyl-3-furaldehyde | |
CAS RN |
321309-42-6 | |
Record name | 2-methyl-5-phenyl-3-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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